OXA-01

描述

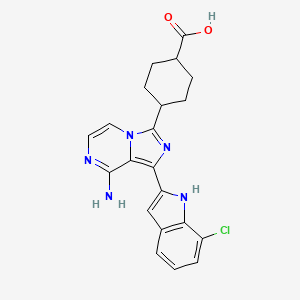

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAKZGNKOZXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Oxa 01 Action

Characterization of OXA-01 as an ATP-Competitive Kinase Inhibitor

This compound exerts its inhibitory action by competing with ATP for binding to the catalytic site of the mTOR kinase. This mechanism allows this compound to directly inhibit the enzymatic activity of mTOR, affecting both mTORC1 and mTORC2 complexes. apexbt.comxcessbio.comnih.gov

Inhibition Profile and Potency Against mTOR Kinase Activity

Studies have demonstrated the potent inhibitory effect of this compound on mTOR kinase activity. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) values for this compound against mTOR kinase. One source reports an IC50 value of 11 nM for this compound against mTOR kinase. apexbt.comxcessbio.com

Differential Effects on mTORC1 and mTORC2 Catalytic Functions

A key characteristic of this compound is its ability to inhibit the catalytic functions of both mTORC1 and mTORC2. This is in contrast to rapamycin (B549165), which primarily acts as an allosteric inhibitor of mTORC1. nih.govresearchgate.netaacrjournals.orgaacrjournals.org this compound has shown potent inhibition of both complexes, with reported IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2 in some studies, and 11 nM for mTORC1 and 29 nM for mTORC2 in others. apexbt.comxcessbio.comaacrjournals.orgmedkoo.commedchemexpress.com This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway compared to mTORC1-selective inhibitors. nih.govaacrjournals.org

The differential potency against the two complexes is summarized in the table below:

| Target | IC50 (nM) | Source |

| mTORC1 | 29 | apexbt.comxcessbio.comaacrjournals.orgmedkoo.commedchemexpress.com |

| mTORC2 | 7 | apexbt.comxcessbio.comaacrjournals.orgmedkoo.commedchemexpress.com |

| mTOR kinase | 11 | apexbt.comxcessbio.com |

Note: Some sources provide slightly different IC50 values for mTORC1 and mTORC2, but consistently show inhibition of both.

Selectivity Profile of this compound Against Off-Target Kinases

Beyond its effects on mTOR, the selectivity profile of this compound against a panel of other kinases is important for understanding its specific mechanism. This compound has demonstrated selectivity for mTOR over certain other kinases, including PI3K isoforms and DNA-dependent protein kinase (DNA-PK). caymanchem.com While the exact breadth of its selectivity profile across a large kinase panel is not detailed in the provided snippets, the reported selectivity over key related kinases like PI3K suggests a targeted action on the mTOR pathway. aacrjournals.orgcaymanchem.com

Downstream Signaling Pathway Modulation by this compound

The inhibition of mTORC1 and mTORC2 by this compound leads to significant modulation of downstream signaling pathways that are regulated by these complexes.

Regulation of 4E-BP1 Phosphorylation (e.g., T37/46, S65, T70)

mTORC1 directly phosphorylates eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at multiple sites, including T37/46, S65, and T70. Phosphorylation of 4E-BP1 at these sites reduces its affinity for eIF4E, thereby promoting cap-dependent protein translation. researchgate.net this compound effectively inhibits the phosphorylation of 4E-BP1 at these residues, including the rapamycin-insensitive sites like Ser37/46. researchgate.netaacrjournals.orgaacrjournals.org This inhibition of 4E-BP1 phosphorylation by this compound leads to decreased cap-dependent protein translation. researchgate.net In cell-based assays, this compound inhibited mTOR signaling of phospho-4E-BP1 with an IC50 value of 1.1 μM. apexbt.comxcessbio.com Studies in tumor models have also shown that this compound reduces 4E-BP1 phosphorylation. apexbt.comxcessbio.comnih.govresearchgate.netaacrjournals.org

Impact on AKT Phosphorylation (Ser473)

The effects of this compound on the phosphorylation of key downstream targets are summarized below:

| Target Phosphorylation Site | Effect of this compound | Comparison to Rapamycin (where noted) |

| 4E-BP1 (T37/46, S65, T70) | Inhibited | Inhibits rapamycin-insensitive sites; Rapamycin only partially inhibits or fails to inhibit at these sites. researchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.org |

| Akt (Ser473) | Inhibited | Rapamycin often fails to inhibit or induces phosphorylation. researchgate.netaacrjournals.orgaacrjournals.org |

| S6K | Inhibited | Both this compound and rapamycin inhibit. researchgate.net |

| S6 | Inhibited | Both this compound and rapamycin inhibit. researchgate.net |

Effects on S6 Kinase (S6K) Phosphorylation

A significant downstream effector of the mTOR pathway, particularly mTORC1, is S6 Kinase (S6K). Phosphorylation of S6K is a key event regulated by mTORC1 signaling, influencing protein synthesis and cell growth. Research has demonstrated that treatment with this compound leads to a reduction in S6K phosphorylation. apexbt.comxcessbio.comaacrjournals.orgresearchgate.net This effect has been observed in in vivo models, such as in RIP-Tag2 pancreatic neuroendocrine tumors, where this compound treatment decreased S6K phosphorylation. apexbt.comxcessbio.comaacrjournals.org Comparative studies with rapamycin, a selective mTORC1 inhibitor, have shown that while both compounds can inhibit phospho-S6K, dual mTORC1/mTORC2 inhibitors like this compound also impact other targets. aacrjournals.orgresearchgate.net

Analysis of Crosstalk with PI3K/AKT Pathway and Other Cellular Kinase Networks

The PI3K/AKT/mTOR signaling axis is a complex and interconnected network that plays a crucial role in regulating various cellular processes, including growth, proliferation, and survival. apexbt.comaacrjournals.orgtandfonline.comresearchgate.netgenentech-medinfo.commdpi.com mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have differential roles and downstream targets. mTORC1 is activated through the PI3K and Akt pathway and regulates cell growth, while mTORC2 phosphorylates Akt, SGK1, and PKC, influencing cell survival and cytoskeletal organization. apexbt.com

Inhibition of mTORC1 alone, for instance by rapamycin, can sometimes lead to increased phosphorylation of Akt due to the disruption of negative feedback loops, such as the S6K-IRS1 axis. aacrjournals.org However, as a dual inhibitor of both mTORC1 and mTORC2, this compound has been shown to decrease Akt phosphorylation. apexbt.comxcessbio.comaacrjournals.org This inhibition of Akt phosphorylation by this compound is consistent with its role as an mTORC2 inhibitor, as mTORC2 is responsible for phosphorylating Akt at the Ser473 site. aacrjournals.org

Studies have indicated that this compound is selective for mTOR over certain other kinases, including PI3K isoforms and DNA protein kinase. caymanchem.com The intricate crosstalk within cellular kinase networks means that inhibiting one node, such as mTOR, can have ripple effects throughout the system. The dual inhibition of mTORC1 and mTORC2 by this compound allows it to circumvent feedback mechanisms that can limit the effectiveness of mTORC1-specific inhibitors, thereby impacting both growth and survival pathways by inhibiting downstream effectors of both complexes, including Akt. aacrjournals.org Understanding these interactions is crucial for comprehending the full scope of this compound's effects on cellular signaling.

Cellular and Biochemical Investigations of Oxa 01

In Vitro Efficacy Studies of OXA-01 in Cancer Cell Lines

In vitro studies using various cancer cell lines have demonstrated the efficacy of this compound. Research indicates that this compound can potently inhibit the proliferation of several cancer cell lines, including those that are sensitive or insensitive to rapamycin (B549165). aacrjournals.orgaacrjournals.orgresearchgate.netscience.gov Furthermore, this compound has been shown to induce cell death in tumor cell lines, particularly those exhibiting activated PI3K-AKT signaling. aacrjournals.orgaacrjournals.orgresearchgate.netscience.gov These effects have been observed in diverse cancer models studied in vitro. apexbt.comxcessbio.comnih.gov

Determination of Half-Maximal Inhibitory Concentrations (IC50) in Cell-Based Assays

Cell-based assays have been employed to determine the potency of this compound in inhibiting key signaling pathways. In these assays, this compound demonstrated inhibition of mTOR signaling, specifically the phosphorylation of 4E-BP1, with a half-maximal inhibitory concentration (IC50) value of 1.1 μM. apexbt.comxcessbio.com Studies with OSI-027, a close analogue, have shown that it profoundly inhibits the proliferation of both rapamycin-sensitive and insensitive cancer cell lines with IC50 values typically in the low micromolar range. aacrjournals.org The inhibition of 4E-BP1 phosphorylation by OSI-027 has been correlated with the inhibition of cell proliferation in certain breast cancer cell lines. aacrjournals.org

Table 1: Summary of Cell-Based IC50 for this compound

| Target Pathway/Marker | Cell-Based IC50 (µM) |

| Phospho-4E-BP1 | 1.1 |

Effects of this compound on Cellular Proliferation Dynamics

Investigations into the effects of this compound on cellular proliferation dynamics have shown that treatment with this compound leads to decreased cellular proliferation. This effect was observed in xenograft models of RIP-Tag2 pancreatic neuroendocrine tumors, as assessed by measuring phospho-histone H3. apexbt.comxcessbio.comnih.govresearchgate.net The potent inhibition of proliferation by this compound has been noted across various cancer cell lines. aacrjournals.orgaacrjournals.orgresearchgate.netscience.gov Cellular proliferation in these studies was often determined by methods such as the luminescent quantification of intracellular ATP content after exposure to varying concentrations of this compound for a defined period, such as 72 hours. aacrjournals.org

Table 2: Observed Effects of this compound on Cellular Proliferation

| Model System | Effect on Proliferation | Assessment Method |

| RIP-Tag2 pancreatic neuroendocrine tumors (xenograft) | Decreased | Phospho-histone H3 levels |

| Various cancer cell lines (in vitro) | Potent Inhibition | Intracellular ATP content, etc. aacrjournals.org |

Induction and Mechanisms of Apoptosis by this compound

This compound has been shown to induce apoptosis in cancer cells. Studies in xenograft models of RIP-Tag2 pancreatic neuroendocrine tumors demonstrated an increase in apoptosis following this compound treatment, which was measured by the presence of activated-caspase-3. apexbt.comxcessbio.comnih.govresearchgate.net The induction of cell death by this compound is particularly noted in tumor cell lines characterized by activated PI3K-AKT signaling. aacrjournals.orgaacrjournals.orgresearchgate.netscience.gov Increased apoptosis is considered a potential contributor to the observed reduction in tumor growth. nih.gov Research also suggests that dual inhibition of mTORC1/mTORC2, which describes this compound's mechanism, can induce Puma-dependent apoptosis in certain lymphoid malignancies. science.gov

Table 3: Observed Effects of this compound on Apoptosis

| Model System | Effect on Apoptosis | Assessment Method |

| RIP-Tag2 pancreatic neuroendocrine tumors (xenograft) | Increased | Activated-caspase-3 levels |

| Tumor cell lines with activated PI3K-AKT signaling (in vitro) | Induction of cell death | Not specified in snippet aacrjournals.orgaacrjournals.orgresearchgate.netscience.gov |

Modulation of Autophagy and Other Cellular Stress Responses by this compound

The modulation of cellular processes by this compound extends to autophagy and other stress responses. The inhibition of 4E-BP1 phosphorylation at residues T37/46 by OSI-027, a close analogue of this compound, has been linked to a greater inhibition of cap-dependent translation and cellular proliferation, along with a concomitant induction of autophagy. aacrjournals.org This suggests a potential role for this compound in modulating autophagy through its effects on the mTOR pathway and downstream targets like 4E-BP1. The mTOR pathway itself is known to be a critical regulator of various cellular stress responses and plays a central role in integrating signals related to growth factors, nutrients, energy levels, and cellular stress. researchgate.net Aberrant mTORC1 signaling has been associated with cellular stress implicated in various diseases. science.gov While rapamycin typically induces only limited autophagy in many cell lines, inhibitors that target both mTORC1 and mTORC2, such as Torin1 (another mTOR inhibitor), have been shown to more effectively induce autophagy and cause sustained inhibition of 4EBP1 phosphorylation. aacrjournals.orgcore.ac.uk

Biomolecular Interactions and Structural Insights of this compound

Biomolecular investigations have characterized this compound as an ATP-competitive inhibitor that selectively targets both mTORC1 and mTORC2. apexbt.commedkoo.comxcessbio.com Its chemical structure is defined by a 1,3,8-trisubstituted imidazo[1,5-a]pyrazine (B1201761) core. aacrjournals.orgaacrjournals.org The molecular formula of this compound is C21H20ClN5O2, with a molecular weight of approximately 409.9 g/mol . apexbt.comxcessbio.comuni.lu this compound's mechanism involves the inhibition of the mTOR kinase itself. apexbt.comxcessbio.com

Direct Kinase Binding Assays with this compound

Direct kinase binding assays have provided insights into the inhibitory potency of this compound against mTOR and its complexes. This compound has been shown to inhibit mTOR kinase with an IC50 value of 11 nM. apexbt.comxcessbio.com More specifically, it acts as a potent inhibitor of both mTORC1 and mTORC2, with reported IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2. medkoo.comxcessbio.com These values indicate a high affinity of this compound for both mTOR complexes at the kinase level. As an ATP-competitive inhibitor, this compound interferes with the binding of ATP to the kinase domain of mTOR. apexbt.comxcessbio.com Studies on the analogue, OSI-027, have indicated a high degree of selectivity for mTOR, showing more than 100-fold selectivity relative to other related kinases such as PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK. science.govscience.gov Given the close structural and functional relationship, a similar selectivity profile might be inferred for this compound.

Table 4: Kinase Inhibition IC50 Values for this compound

| Kinase Target | Biochemical IC50 (nM) |

| mTOR kinase | 11 |

| mTORC1 | 29 |

| mTORC2 | 7 |

Analysis of Conformational Changes in mTOR Upon this compound Binding

The binding of small molecule inhibitors to kinases like mTOR often induces significant conformational changes within the protein structure, which are critical for mediating inhibitory effects. As an ATP-competitive inhibitor, this compound is understood to bind within the ATP-binding pocket of the mTOR kinase domain acs.org. This interaction can stabilize specific conformations of the kinase domain, preventing the proper binding of ATP and/or the substrate, thereby inhibiting the phosphorylation activity of mTORC1 and mTORC2 apexbt.comacs.org.

Studies on mTOR and its inhibitors have revealed that the kinase domain possesses intrinsic activity, but its catalytic center is highly regulated genecards.org. Inhibitor binding can influence the conformation of key regions, including the activation loop and the catalytic cleft, impacting the precise alignment of residues necessary for catalysis researchgate.net. The ATP-competitive nature of this compound suggests it competes with ATP for access to this crucial binding site, and its presence can lock the kinase domain into an inactive or less active conformation. This contrasts with allosteric inhibitors like rapamycin, which bind to a different site (the FRB domain in complex with FKBP12) and induce conformational changes that primarily affect mTORC1 activity aacrjournals.orgmdpi.com.

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental studies and provide atomic-level insights into the interaction between this compound and mTOR. These techniques allow researchers to predict and analyze the binding modes, stability of the complex, and the dynamic conformational changes that occur upon ligand binding researchgate.netnih.gov.

Molecular docking is typically the initial step, predicting the likely orientation and position of this compound within the ATP-binding site of mTOR based on the minimized energy of interaction nih.gov. This provides initial hypotheses about key residues involved in binding, such as those in the hinge region or catalytic loop acs.orgacs.org.

Following docking, MD simulations are employed to observe the dynamic behavior of the this compound-mTOR complex over time in a simulated physiological environment researchgate.netnih.gov. These simulations can reveal the stability of the predicted binding pose, identify transient interactions, and capture the flexibility and conformational rearrangements of the mTOR protein induced by this compound binding researchgate.net. Studies involving MD simulations of mTOR inhibitors, including the close analog of this compound, OSI-027, have been utilized to explore binding mechanisms and conformational dynamics acs.orgresearchgate.net.

Key parameters analyzed in MD simulations of this compound and mTOR could include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that change upon ligand binding.

Hydrogen Bond Analysis: To quantify and track the formation and breaking of hydrogen bonds between this compound and mTOR residues, which contribute significantly to binding affinity and specificity nih.gov.

Binding Free Energy Calculations: To estimate the strength of the interaction between this compound and mTOR nih.gov.

These computational approaches can help elucidate how this compound's chemical structure dictates its interaction with the mTOR binding site, explain observed experimental data such as IC50 values, and potentially guide the design of optimized inhibitors with improved potency or selectivity. While specific detailed data tables from computational studies solely focused on this compound were not extensively found in the provided search results, the principles and application of these methods to mTOR inhibitors, including related compounds, are well-established acs.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net.

Based on available information, this compound demonstrates potent inhibition of mTOR kinase activity. The following table summarizes key inhibitory data:

| Compound | Target | IC50 (nM) | Reference |

| This compound | mTORC1 | 29 | apexbt.commedchemexpress.com |

| This compound | mTORC2 | 7 | apexbt.commedchemexpress.com |

| This compound | mTOR kinase | 11 | apexbt.com |

Note: IC50 values may vary slightly depending on the specific assay conditions and cell lines used.

Computational studies, building upon experimental findings, are instrumental in providing a deeper understanding of the molecular interactions and conformational dynamics that underpin this compound's inhibitory effects on mTOR.

Preclinical Efficacy and Pharmacodynamics of Oxa 01

In Vivo Anti-Tumor Efficacy in Xenograft Models

Preclinical studies have evaluated the anti-tumor efficacy of OXA-01 in human cancer xenograft models, demonstrating its potential across different tumor histologies. researchgate.netapexbt.comaacrjournals.orgmedchemexpress.comaacrjournals.org

Evaluation of this compound in Human Cancer Xenograft Models of Various Histologies (e.g., Breast Carcinoma, Colorectal Adenocarcinoma, Pancreatic Neuroendocrine Tumors)

This compound has been assessed for its anti-tumor activity in several human cancer xenograft models, including those derived from breast carcinoma (MDA-MB 231), colorectal adenocarcinoma (GEO and Colo-205), and pancreatic neuroendocrine tumors (RIP-Tag2). researchgate.netapexbt.comaacrjournals.orgmedchemexpress.comaacrjournals.org These studies aimed to understand the compound's efficacy across a spectrum of cancer types.

Assessment of Tumor Growth Inhibition (TGI) and Tumor Regression Rates

In human xenograft models, this compound treatment resulted in significant tumor growth inhibition and, in some cases, tumor regression. In the MDA-MB 231 human breast carcinoma xenograft model, this compound demonstrated 100% TGI with 25% regressions. aacrjournals.org Furthermore, in GEO and Colo-205 colon xenograft models, this compound achieved 100% TGI. aacrjournals.orgmedchemexpress.com

Tumor Growth Inhibition and Regression Rates of this compound in Xenograft Models

| Xenograft Model | Tumor Growth Inhibition (TGI) | Tumor Regression |

| MDA-MB 231 (Breast) | 100% | 25% |

| GEO (Colorectal) | 100% | Not specified |

| Colo-205 (Colorectal) | 100% | Not specified |

Comparative Efficacy of this compound with Rapamycin (B549165) and other mTOR Pathway Inhibitors

Studies have compared the efficacy of this compound, a dual mTORC1/mTORC2 inhibitor, to that of rapamycin, which primarily inhibits mTORC1 allosterically. This compound consistently demonstrated superior efficacy in slowing tumor growth compared to rapamycin in various xenograft models, including GEO colorectal tumors and RIP-Tag2 pancreatic neuroendocrine tumors. researchgate.netaacrjournals.org This enhanced activity is attributed to this compound's ability to inhibit both mTOR complexes, including the rapamycin-insensitive phosphorylation sites on 4E-BP1 and the phosphorylation of Akt, which rapamycin does not effectively inhibit and can even induce in some cases. researchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgaacrjournals.org For instance, in the MDA-MB 231 breast carcinoma model, this compound achieved 100% TGI, while rapamycin treatment resulted in only 79% TGI. aacrjournals.org Similarly, in GEO and Colo-205 colon xenograft models, this compound showed 100% TGI compared to 75% and 53% TGI with rapamycin, respectively. aacrjournals.orgmedchemexpress.com

Comparative Tumor Growth Inhibition: this compound vs. Rapamycin

| Xenograft Model | This compound TGI | Rapamycin TGI |

| MDA-MB 231 (Breast) | 100% | 79% |

| GEO (Colorectal) | 100% | 75% |

| Colo-205 (Colorectal) | 100% | 53% |

Impact of this compound on Tumor Biology and Microenvironment

Beyond its effects on tumor growth, this compound influences key aspects of tumor biology and the tumor microenvironment, including cellular proliferation and apoptosis.

Modulation of Cellular Proliferation Markers within Tumors (e.g., Ki67, Phospho-Histone H3)

This compound treatment has been shown to decrease cellular proliferation within tumors. This was evidenced by a reduction in proliferation markers such as phospho-histone H3 and Ki67. researchgate.netaacrjournals.org In the MDA-MB 231 tumor model, this compound treatment efficiently reduced Ki67 staining, showing 65% inhibition compared to untreated controls. aacrjournals.org

Modulation of Cellular Proliferation Markers by this compound

| Marker | Effect of this compound Treatment | Observed Change (MDA-MB 231 model) |

| Phospho-Histone H3 | Decreased | Not specified |

| Ki67 | Decreased | 65% inhibition |

Induction of Apoptosis in Tumor Tissues (e.g., Activated Caspase-3)

Studies have indicated that this compound treatment leads to increased apoptosis in tumor tissues. This effect has been measured by the increase in activated caspase-3. researchgate.netaacrjournals.org The induction of apoptosis is considered a contributing factor to the observed anti-tumor efficacy of this compound. aacrjournals.org

Preclinical Evaluation of the Dual mTORC1/mTORC2 Inhibitor this compound

This compound is an ATP-competitive small molecule inhibitor designed to target both mechanistic target of rapamycin complex 1 (mTORC1) and mechanistic target of rapamycin complex 2 (mTORC2). The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is frequently observed in various cancers. Unlike rapamycin, which primarily acts as an allosteric inhibitor of mTORC1, this compound's ATP-competitive nature allows for more complete inhibition of mTOR kinase activity and downstream signaling, impacting both complexes. Preclinical studies have investigated the efficacy and pharmacodynamic properties of this compound, particularly in the context of tumor growth inhibition and its effects on tumor angiogenesis.

Preclinical investigations have demonstrated that this compound exhibits anti-tumor activity in various cancer models. Studies comparing this compound to rapamycin have shown that this compound can slow tumor growth more effectively, consistent with its ability to inhibit both mTORC1 and mTORC2 signaling researchgate.netaacrjournals.org. This superior efficacy is observed in different tumor xenograft models aacrjournals.orgmedchemexpress.com.

Angiogenesis Modulation, including VEGF Production and Vessel Sprouting in Tumors

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. Preclinical studies with this compound have focused on its impact on tumor angiogenesis, particularly in RIP-Tag2 pancreatic neuroendocrine tumors researchgate.netnih.govaacrjournals.orgnih.gov.

Treatment with this compound has been shown to reduce VEGF production in tumors researchgate.netnih.govaacrjournals.orgnih.gov. Quantitative analysis of VEGF fluorescence in entire tumors demonstrated a reduction of 12%, 48%, and 45% after treatment with this compound for 1, 4, or 7 days, respectively researchgate.net. This reduction in VEGF was more pronounced compared to treatment with rapamycin, which resulted in only a 21% reduction after 7 days researchgate.net. Further analysis indicated that this compound reduced VEGF fluorescence intensity associated with tumor cells by 65% and with tumor vessels by 48% after 7 days of treatment researchgate.net.

The reduction in VEGF production by this compound was associated with decreased vessel sprouting in tumors nih.govnih.gov. While this compound reduced tumor blood vessels slightly after 7 days (by 23%), it did not induce substantial vascular regression, unlike a selective VEGFR inhibitor researchgate.netaacrjournals.org. However, this compound treatment was effective in diminishing the regrowth of tumor vessels following the discontinuation of VEGFR inhibition nih.govaacrjournals.orgnih.gov.

The following table summarizes the effects of this compound on tumor VEGF levels and vascularity in preclinical models:

| Treatment Group | Duration | Overall Tumor VEGF Fluorescence Reduction (%) | Tumor Cell VEGF Fluorescence Reduction (%) | Tumor Vessel VEGF Fluorescence Reduction (%) | Tumor Vascularity Reduction (%) |

| This compound | 1 day | 12 | Not specified | Not specified | Not detectable |

| This compound | 4 days | 48 | Not specified | Not specified | Not detectable |

| This compound | 7 days | 45 | 65 | 48 | 23 |

| Rapamycin | 7 days | 21 | 34 | 20 | Not significantly reduced |

| OSI-930 | 7 days | Not specified | Not specified | Not specified | 61 |

Data derived from reference researchgate.net.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarker analysis is essential for understanding the biological effects of a compound in vivo and confirming target engagement. In preclinical models evaluating this compound, analysis of tumor tissue has focused on key downstream effectors of the mTOR pathway.

Quantification of Target Engagement and Downstream Signaling Inhibition in Tumor Biopsies (e.g., p4E-BP1, pAKT levels)

This compound, as a dual mTORC1/mTORC2 inhibitor, is expected to inhibit the phosphorylation of substrates downstream of both complexes. Studies have quantified the levels of phosphorylated 4E-BP1 (p4E-BP1), a substrate of mTORC1, and phosphorylated AKT (pAKT), a substrate of mTORC2, in tumor biopsies from preclinical models treated with this compound researchgate.netaacrjournals.orgnih.govresearchgate.netaacrjournals.org.

Analysis has shown that this compound effectively inhibits the phosphorylation of both 4E-BP1 and AKT in tumor tissue researchgate.netaacrjournals.orgnih.govresearchgate.netaacrjournals.org. This inhibition is a direct indication of this compound engaging its targets, mTORC1 and mTORC2, within the tumor microenvironment aacrjournals.org. Compared to rapamycin, which primarily inhibits p4E-BP1 but can lead to increased AKT phosphorylation due to feedback mechanisms, this compound demonstrates more complete inhibition of both biomarkers aacrjournals.orgaacrjournals.org.

Assessment of the Duration of Target Suppression by this compound

While specific detailed time-course data for the duration of target suppression by this compound in tumor biopsies is not extensively provided in the available snippets, studies on a close analog, OSI-027, indicated extended target suppression that correlated with significant efficacy aacrjournals.org. Given the similar pharmacokinetic profiles observed for this compound and OSI-027, it is suggested that this compound may also achieve sustained inhibition of mTOR signaling in tumors researchgate.net. The effects on VEGF reduction were assessed at different time points (1, 4, and 7 days), indicating evaluation of biological effects over time researchgate.net.

Correlation between Pharmacodynamic Biomarker Modulation and Anti-Tumor Efficacy

Chemical Synthesis and Optimization Strategies for Oxa 01 and Its Derivatives

Synthetic Methodologies for OXA-01 and Related Chemical Scaffolds

This compound is identified as a 1,3,8-trisubstituted imidazo[1,5-a]pyrazine (B1201761) and is also classified as a pyrazolo[3,4-d]pyrimidin-4-amine analog. mdpi.comnih.gov The synthesis of such heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are bioisosteres of the purine ring in ATP, enabling them to effectively compete for the kinase hinge region binding site. nih.govnih.gov

The pyrazolo[3,4-d]pyrimidine core, in particular, has been a focus of extensive synthetic exploration. This scaffold's versatility allows for chemical modifications at several positions, which is crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties. nih.gov General synthetic strategies for this class of compounds often involve the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. Modifications, such as the introduction of various amine side chains at the C4-position and other functional groups at the C6-position, are typically incorporated in later steps to generate a library of analogs for biological screening. nih.gov The optimization of these synthetic routes is critical for efficient lead generation and development.

Similarly, the discovery and optimization of the imidazo[1,5-a]pyrazine scaffold, the other core structure related to this compound, has been described. The process typically begins with high-throughput screening (HTS) to identify initial hit compounds, which are then optimized through iterative synthetic modifications to improve potency, selectivity, and metabolic stability. nih.gov The synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives, for instance, has been a subject of study to identify potent kinase inhibitors. nih.gov The synthesis for both this compound and its close analog, OSI-027, has been specifically detailed in patent application US-20070112005. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analog Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. These studies guide the rational design of more effective and selective analogs.

For ATP-competitive inhibitors based on scaffolds like pyrazolo[3,4-d]pyrimidine, the heterocyclic core itself is the primary determinant of kinase binding, as it mimics the adenine moiety of ATP and forms crucial hydrogen bonds with the kinase hinge region. nih.govnih.gov The potency and selectivity of these inhibitors are then modulated by the substituents attached to this core.

Selectivity for mTOR over the closely related PI3K kinases is a significant challenge due to the high degree of similarity in their ATP-binding sites. nih.gov SAR studies have revealed that substituents pointing towards the solvent-exposed region of the binding pocket can be modified to enhance selectivity. nih.gov For instance, the development of OSI-027, a close analog of this compound, achieved over 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, and PI3Kγ, highlighting the successful navigation of this challenge. nih.govmdpi.com Computational docking and modeling studies are often employed to understand these interactions and predict how structural changes will affect binding and selectivity. nih.govresearchgate.net

The systematic modification of substituents on the core scaffold is the essence of SAR exploration. For the pyrazolo[3,4-d]pyrimidine series, derivatization at the C4- and C6-positions has been shown to significantly impact activity. nih.gov The introduction of different polar groups can improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for in vivo efficacy. nih.gov

In the development of imidazo[1,5-a]pyrazine inhibitors, optimization of HTS hits was performed to enhance potency and metabolic stability, leading to compounds with demonstrated in vivo activity. nih.gov The goal of these modifications is to improve the compound's interaction with the target protein while minimizing off-target effects and improving its drug-like properties. The table below summarizes the inhibitory activity of this compound and its analog OSI-027, illustrating the potency achieved through such optimization.

| Compound | Target | IC50 (nM) | Selectivity vs. PI3K |

|---|---|---|---|

| This compound | mTOR | 4 | ~47.5-fold (vs. PI3K at 190 nM) |

| This compound | mTORC1 | 29 | N/A |

| This compound | mTORC2 | 7 | N/A |

| This compound | PI3K | 190 | N/A |

| OSI-027 | mTORC1 | 22 | >100-fold |

| OSI-027 | mTORC2 | 65 | >100-fold |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. nih.govnih.govnih.govnih.govnih.govnih.govselleckchem.com

This design strategy often involves computational chemistry to model the binding of proposed analogs to the mTOR active site, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov The goal is to create novel chemical entities that retain the beneficial inhibitory profile of the parent compound while possessing enhanced features such as improved efficacy, better metabolic stability, or higher oral bioavailability.

Lead Optimization Approaches in this compound Drug Discovery

Lead optimization is the process of refining a promising lead compound, such as an early analog of this compound, to produce a preclinical drug candidate. This involves enhancing desired properties while minimizing undesirable ones.

A key strategy in lead optimization is to improve the intrinsic potency of a compound at its target. For this compound analogs, this means achieving low nanomolar IC50 values against both mTORC1 and mTORC2. researchgate.net The pyrazolo[4,3-d]pyrimidine 21c, for instance, emerged from an optimization program as a highly potent compound with a Ki of 2nM against mTOR and over 2900-fold selectivity against PI3 kinases. researchgate.net

Beyond potency, enhancing in vivo efficacy requires the optimization of ADME properties. Poor aqueous solubility is a common challenge for kinase inhibitors based on heterocyclic scaffolds. nih.gov One strategy to overcome this is the development of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine inhibitors to improve their solubility and pharmacokinetic profiles, making them more suitable for preclinical and clinical development. nih.gov Another critical aspect is improving metabolic stability to ensure the compound remains in the circulation long enough to exert its therapeutic effect. The optimization of imidazo[1,5-a]pyrazine inhibitors specifically focused on improving metabolic stability to yield orally bioavailable compounds that demonstrated tumor growth inhibition in xenograft models. nih.gov

Optimization of Pharmacokinetic Properties in Preclinical Species

The progression of a promising chemical hit into a viable drug candidate is critically dependent on the optimization of its pharmacokinetic (PK) profile. This involves refining the molecule's structure to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties. For novel OXA β-lactamase inhibitors, such as those based on a 1,2,4-oxadiazole core, this is a multifaceted challenge.

Initial hit compounds identified through high-throughput screening often exhibit potent enzyme inhibition but may possess suboptimal pharmacokinetic characteristics, such as poor solubility or rapid metabolic degradation, limiting their in vivo efficacy. The goal of lead optimization is to systematically modify the chemical structure to enhance these properties without compromising the compound's potency against the target enzyme. This iterative process relies heavily on in vitro assays to predict in vivo behavior, followed by pharmacokinetic studies in preclinical animal models to confirm these predictions. youtube.com

Strategies to improve the pharmacokinetic properties of lead compounds include:

Enhancing Solubility: Poor aqueous solubility can limit a compound's absorption and bioavailability. Medicinal chemists can introduce polar functional groups or ionizable centers to improve solubility. For instance, the incorporation of a carboxylic acid group can significantly enhance a molecule's solubility in physiological media.

Improving Metabolic Stability: The metabolic half-life of a compound is a key determinant of its duration of action. Modifications are often made to block sites of metabolic degradation, such as replacing metabolically labile groups with more stable alternatives. This can involve the strategic placement of atoms or functional groups that hinder the access of metabolic enzymes.

Optimizing Permeability: The ability of a compound to cross biological membranes is crucial for its absorption and distribution to the site of action. Lipophilicity, often measured as LogP or LogD, is a key factor influencing permeability. Chemists aim to strike a balance, as excessive lipophilicity can lead to poor solubility and increased metabolism.

Modulating Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its free concentration and, consequently, its efficacy and clearance. Structural modifications can be made to modulate this binding to an optimal range.

The following table illustrates hypothetical pharmacokinetic parameters for a series of optimized oxadiazole derivatives in a preclinical rat model, demonstrating the impact of chemical modifications.

| Compound | R1 Group | R2 Group | Solubility (µM) | Metabolic Half-life (t½, min) | Oral Bioavailability (%) |

| Hit-1 | Phenyl | Indole | 10 | 15 | <5 |

| Lead-1a | 4-pyridyl | Indole | 50 | 30 | 15 |

| Lead-1b | Phenyl | 5-fluoroindole | 12 | 45 | 8 |

| Candidate-1 | 4-pyridyl | 5-fluoroindole | 150 | 90 | 40 |

This table is illustrative and compiled from general principles of medicinal chemistry, as specific data for "this compound" was not available in the search results.

Medicinal Chemistry Approaches for Hit-to-Lead and Lead-to-Candidate Progression

The journey from an initial "hit" compound to a preclinical "candidate" is a cornerstone of medicinal chemistry, involving the systematic optimization of a molecule's properties. This process can be broadly divided into the hit-to-lead and lead optimization phases. wikipedia.org

Hit-to-Lead (H2L):

The hit-to-lead phase begins with the confirmation and validation of initial hits from high-throughput screening. wikipedia.org The primary objectives of this stage are to:

Confirm Structure and Activity: Verify the chemical structure of the hit and reproduce its biological activity.

Establish a Preliminary Structure-Activity Relationship (SAR): Synthesize a limited number of analogs to understand which parts of the molecule are essential for its activity. For example, in the development of 1,2,4-oxadiazole inhibitors, various substituents at different positions of the oxadiazole ring would be explored to probe their effect on inhibitory potency. mdpi.com

Assess "Drug-likeness": Evaluate the initial hits for favorable physicochemical properties and the absence of known toxicophores.

Investigate Patentability: Ensure that the chemical scaffold offers opportunities for novel intellectual property.

During this phase, a key focus is on improving the potency of the initial hits, which often have binding affinities in the micromolar range, to the nanomolar range. wikipedia.org

Lead Optimization (LO):

Once a promising lead series with a confirmed mechanism of action and a preliminary SAR has been identified, the lead optimization phase commences. This is a more extensive and resource-intensive process aimed at fine-tuning the lead compound's properties to meet the stringent criteria for a preclinical candidate. The goals of lead optimization include:

Maximizing Potency and Selectivity: Further refining the molecule's structure to achieve high potency against the target (e.g., OXA-1 β-lactamase) while minimizing activity against other related enzymes or targets to reduce the risk of off-target effects.

Optimizing ADME Properties: As discussed in the previous section, systematically modifying the lead structure to achieve a suitable pharmacokinetic profile for the intended route of administration.

Establishing In Vitro-In Vivo Correlation (IVIVC): Ensuring that the in vitro potency and ADME properties translate to in vivo efficacy in animal models of infection. youtube.com

The following table outlines a hypothetical SAR for a series of 1,2,4-oxadiazole derivatives targeting an OXA β-lactamase, illustrating the impact of structural modifications on inhibitory activity.

| Compound | R1 Substituent (at C3) | R2 Substituent (at C5) | OXA-1 IC50 (µM) |

| Hit-1 | Phenyl | 4-Indolyl | 25 |

| Analog-1a | 4-Chlorophenyl | 4-Indolyl | 10 |

| Analog-1b | 4-Methoxyphenyl | 4-Indolyl | 30 |

| Analog-1c | Phenyl | 5-Bromo-4-indolyl | 5 |

| Lead-1 | 4-Chlorophenyl | 5-Bromo-4-indolyl | 0.5 |

This table is illustrative and based on the general principles of SAR studies for oxadiazole derivatives as described in the search results. mdpi.com

The synthesis of these derivatives often involves the heterocyclization of amidoximes with carboxylic acids or their derivatives. mdpi.com By systematically varying the substituents on the aromatic rings attached to the oxadiazole core, medicinal chemists can explore the SAR and optimize the compound's properties. mdpi.com

Future Directions and Translational Research Perspectives for Oxa 01

Exploration of OXA-01 in Combination Therapies with Other Anti-Cancer Agents

The exploration of this compound in combination therapies represents a significant future direction. While direct research findings detailing specific combination studies involving this compound were not extensively available in the consulted literature, the rationale for such approaches is strong, based on its mechanism of action as an mTOR inhibitor.

Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in various cancers and contributes to tumor growth, proliferation, and resistance to therapy nih.govcancernetwork.com. Inhibiting mTOR can impact these processes. However, the efficacy of mTOR inhibitor monotherapies can be limited by compensatory feedback loops and the complex signaling networks within cancer cells nih.govnih.gov. Combining mTOR inhibitors with agents targeting other pathways involved in cancer progression or resistance could lead to synergistic effects and improved therapeutic outcomes nih.govfrontiersin.org.

Based on research with other mTOR inhibitors, potential combinations could involve agents that target:

Other components of the PI3K/Akt/mTOR pathway: To achieve more complete pathway blockade and prevent feedback loop activation nih.gov.

Different signaling pathways: Such as MAPK, EGFR, HER2, or VEGF pathways, which can crosstalk with mTOR signaling and contribute to resistance or tumor progression nih.govmdpi.comtargetedonc.com.

Cytotoxic chemotherapy agents: To enhance their effectiveness and potentially overcome resistance mechanisms nih.govfrontiersin.org.

Immunotherapies: Given that mTOR signaling can influence immune cell function and the tumor microenvironment numberanalytics.comgoogle.com.

Future research for this compound could involve preclinical studies evaluating its combination with a range of targeted agents and chemotherapies in various cancer models to identify promising synergistic interactions.

Identification and Validation of Biomarkers for Predicting this compound Response and Resistance

Identifying biomarkers to predict patient response and resistance to this compound is crucial for optimizing its clinical application and enabling personalized medicine approaches. While specific biomarkers for this compound were not detailed, research on other mTOR inhibitors provides insights into potential candidates.

Biomarkers for mTOR inhibitor efficacy and resistance often involve components of the PI3K/Akt/mTOR pathway itself or related signaling nodes. These can include:

Mutations or alterations in PIK3CA, PTEN, TSC1, TSC2, and mTOR: These genetic changes can lead to constitutive activation of the pathway and potentially influence sensitivity or resistance to mTOR inhibitors nih.govgoogle.compersonalizedmedonc.com.

Basal protein expression levels of key pathway components: High levels of phosphorylated Akt (pAkt) and phosphorylated S6 (pS6), downstream effectors of mTOR, have been investigated as potential predictors of response nih.govpersonalizedmedonc.comiiarjournals.org.

Changes in protein phosphorylation status after treatment: Alterations in the phosphorylation of proteins like S6 and 4E-BP1 following exposure to mTOR inhibitors can indicate pathway engagement and potential sensitivity iiarjournals.org.

Other signaling molecules and pathways: Biomarkers beyond the core mTOR pathway, such as those involved in feedback loops or alternative survival mechanisms, may also be relevant nih.gov. For example, activation of Akt has been associated with endocrine resistance personalizedmedonc.com.

Future studies should aim to identify and validate specific molecular or cellular biomarkers that correlate with this compound sensitivity or resistance in preclinical models and, eventually, in clinical trials. This could involve genomic, transcriptomic, and proteomic analyses of tumors treated with this compound.

Development and Application of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts) for this compound Research

Advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, are invaluable tools for cancer research and hold significant promise for advancing this compound investigation. These models are designed to better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell lines spandidos-publications.compersonalizedmedonc.comnih.gov.

Preclinical studies have already utilized human xenograft models, including GEO and Colo-205 colon xenograft models, to demonstrate the anti-tumor activity of this compound medchemexpress.comonclive.com. In these models, this compound showed 100% Tumor Growth Inhibition (TGI), which was noted as improved compared to rapamycin (B549165) treatment medchemexpress.com.

| Model Type | Specific Models Mentioned | This compound Activity | Comparison to Rapamycin TGI | Source |

| Human Xenograft Models | Various histologies | Broad anti-tumor activity | Not specified | medchemexpress.comonclive.com |

| Colon Xenograft Models | GEO, Colo-205 | 100% TGI | GEO: 75%, Colo-205: 53% | medchemexpress.comonclive.com |

The application of more advanced models can provide deeper insights:

Patient-Derived Xenografts (PDXs): PDX models are established by implanting patient tumor tissue into immunocompromised mice. They largely retain the histological and genetic characteristics of the original tumor and have shown predictive value for clinical outcomes nih.govresearchgate.net. PDXs can be used to evaluate this compound efficacy in a more in vivo-like setting that accounts for the tumor microenvironment nih.gov.

Organoids: Patient-derived organoids (PDOs) are 3D in vitro cultures derived from patient tumors that mimic the architecture and physiological environment of the original tissue spandidos-publications.comnih.govpersonalizedmedonc.com. Organoids allow for higher-throughput drug screening and can capture inter-patient tumor heterogeneity nih.govpersonalizedmedonc.com. They can be particularly useful for studying drug response and resistance mechanisms to this compound in a dish researchgate.netfrontiersin.org.

Future research should leverage PDX and organoid models derived from various cancer types to:

Systematically evaluate the efficacy of this compound as a single agent and in combination therapies.

Investigate mechanisms of intrinsic and acquired resistance to this compound.

Identify and validate predictive biomarkers in a setting that more closely reflects human disease.

Support the design of future clinical trials for this compound.

Elucidation of Novel Therapeutic Applications for this compound Beyond Oncology

While the primary focus of this compound research presented in the consulted sources is oncology, the role of mTOR signaling extends beyond cancer, suggesting potential novel therapeutic applications for this compound in other disease areas. mTOR inhibitors in general are being explored for their potential in a variety of conditions globenewswire.compatsnap.com.

Potential areas for exploring novel therapeutic applications for this compound, based on the known roles of mTOR signaling and research into other mTOR inhibitors, include:

Immunological Disorders: mTOR plays a critical role in immune cell development, activation, and function. mTOR inhibitors have established uses as immunosuppressants in organ transplantation and are being investigated for autoimmune diseases numberanalytics.comglobenewswire.compatsnap.com. This compound's dual mTORC1/mTORC2 inhibition could have distinct effects on immune responses compared to rapalogs, warranting investigation in this area.

Neurological Disorders: mTOR signaling has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's numberanalytics.com. Research into mTOR inhibitors for these conditions is ongoing, focusing on their potential to reduce protein aggregation, promote autophagy, and improve neuronal survival numberanalytics.com.

Rare Genetic Disorders: Conditions like tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM) are associated with dysregulation of the mTOR pathway due to mutations in TSC1 or TSC2 genes google.compatsnap.com. mTOR inhibitors like everolimus (B549166) are used to treat these conditions google.compatsnap.com. This compound could potentially be explored for its efficacy in these specific genetic disorders.

Cardiovascular Disease and Metabolic Disorders: mTOR inhibitors have shown potential in preclinical models for reducing atherosclerosis and improving cardiovascular function, as well as improving insulin (B600854) sensitivity and reducing obesity numberanalytics.com.

常见问题

Q. What experimental models are most appropriate for evaluating OXA-01’s dual mTORC1/2 inhibition?

this compound’s efficacy is typically assessed using in vitro kinase inhibition assays (IC50 determination) and in vivo tumor xenograft models. For mTORC1/2 inhibition, use cell lines sensitive to mTOR signaling (e.g., colorectal cancer models like GEO) . Key steps:

- Kinase assays : Measure ATP competition using recombinant mTORC1/2 complexes. Validate via Western blot for downstream targets (p-S6K for mTORC1, p-AKT Ser473 for mTORC2).

- Xenograft models : Administer this compound at 10–30 mg/kg/day in immunocompromised mice. Monitor tumor volume and VEGF levels to assess anti-angiogenic effects .

Q. How should researchers address variability in this compound’s IC50 values across studies?

Variability may arise from differences in assay conditions (ATP concentration, incubation time) or cell line genetic backgrounds. Standardize protocols by:

Q. What are the critical controls for validating this compound’s specificity in mTOR pathway studies?

Include:

- Positive controls : Rapamycin (mTORC1 inhibitor) and Torin1 (dual mTORC1/2 inhibitor).

- Negative controls : mTOR-independent kinase inhibitors (e.g., PI3K inhibitors).

- Rescue experiments : Overexpress constitutively active mTOR mutants to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Contradictions often stem from pharmacokinetic (PK) limitations or tumor microenvironment interactions. Strategies:

- PK/PD modeling : Measure plasma/tissue drug concentrations using LC-MS/MS and correlate with target inhibition.

- Hypoxia assays : Test this compound’s activity under low oxygen (e.g., 1% O2) to mimic tumor conditions.

- Combination studies : Pair this compound with VEGF-neutralizing antibodies to enhance anti-angiogenic effects .

Q. What methodologies are recommended for analyzing this compound’s impact on tumor vascularization?

Combine quantitative imaging and molecular profiling:

Q. How can researchers optimize this compound dosing schedules to mitigate resistance mechanisms?

Resistance often involves mTOR feedback loops (e.g., IRS-1 upregulation). Approaches:

- Pulsatile dosing : Intermittent high-dose this compound to disrupt adaptive signaling.

- Longitudinal biopsies : Monitor phospho-protein dynamics via reverse-phase protein arrays (RPPA).

- Synergy screens : Test this compound with MEK/ERK or CDK4/6 inhibitors to block compensatory pathways .

Data Contradiction and Validation

Q. How should conflicting data on this compound’s off-target effects be addressed?

Use orthogonal assays to confirm specificity:

- Kinome-wide profiling : Screen against 400+ kinases (e.g., DiscoverX KINOMEscan).

- CRISPR knockout models : Validate mTOR dependency by comparing wild-type vs. mTOR-null cells.

- Metabolomics : Assess off-target metabolic shifts (e.g., glycolysis vs. oxidative phosphorylation) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。